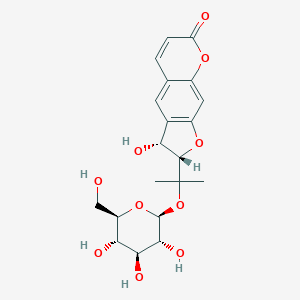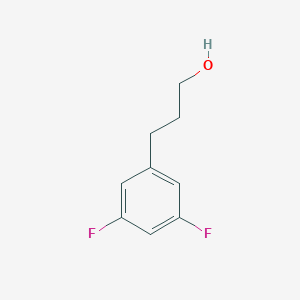
3-(3,5-Difluorophenyl)propan-1-ol
Vue d'ensemble
Description
3-(3,5-Difluorophenyl)propan-1-ol, also known as DFPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DFPP is a chiral alcohol that belongs to the family of fluorinated organic compounds. It has a molecular formula of C9H10F2O and a molecular weight of 182.17 g/mol.
Mécanisme D'action
The mechanism of action of 3-(3,5-Difluorophenyl)propan-1-ol is not fully understood, but it is believed to work by inhibiting specific enzymes or receptors in the body. 3-(3,5-Difluorophenyl)propan-1-ol has been shown to have activity against various enzymes and receptors, including acetylcholinesterase, butyrylcholinesterase, and the GABA-A receptor.
Effets Biochimiques Et Physiologiques
3-(3,5-Difluorophenyl)propan-1-ol has been shown to have various biochemical and physiological effects in the body. It has been shown to have anti-inflammatory and antitumor properties, as well as the ability to inhibit the growth of certain bacteria and viruses. 3-(3,5-Difluorophenyl)propan-1-ol has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-(3,5-Difluorophenyl)propan-1-ol in lab experiments is its relative ease of synthesis and purification. 3-(3,5-Difluorophenyl)propan-1-ol is also stable under a wide range of conditions, making it a useful compound for various applications. However, one of the limitations of using 3-(3,5-Difluorophenyl)propan-1-ol is its low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several potential future directions for research on 3-(3,5-Difluorophenyl)propan-1-ol. One area of interest is in the development of 3-(3,5-Difluorophenyl)propan-1-ol-based drugs for the treatment of various diseases. Another area of research is in the use of 3-(3,5-Difluorophenyl)propan-1-ol as a building block for the synthesis of other fluorinated organic compounds. Additionally, further research is needed to fully understand the mechanism of action of 3-(3,5-Difluorophenyl)propan-1-ol and its potential applications in various fields.
Applications De Recherche Scientifique
3-(3,5-Difluorophenyl)propan-1-ol has been the subject of extensive scientific research due to its potential applications in various fields. One of the primary areas of research has been in the field of medicinal chemistry, where 3-(3,5-Difluorophenyl)propan-1-ol has shown promise as a potential drug candidate for the treatment of various diseases.
Propriétés
IUPAC Name |
3-(3,5-difluorophenyl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F2O/c10-8-4-7(2-1-3-12)5-9(11)6-8/h4-6,12H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGNBOGNLNGJULC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)F)CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00555085 | |
| Record name | 3-(3,5-Difluorophenyl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00555085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,5-Difluorophenyl)propan-1-ol | |
CAS RN |
105219-37-2 | |
| Record name | 3-(3,5-Difluorophenyl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00555085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

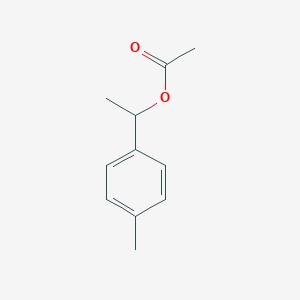
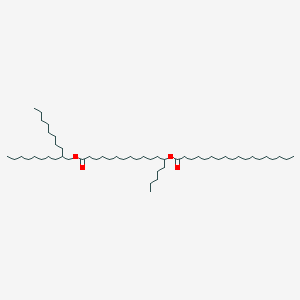
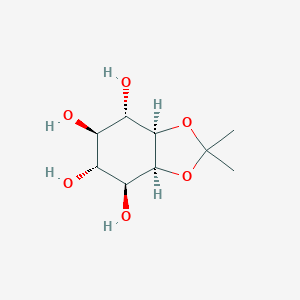
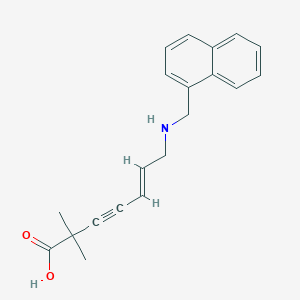
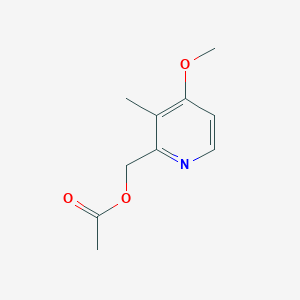
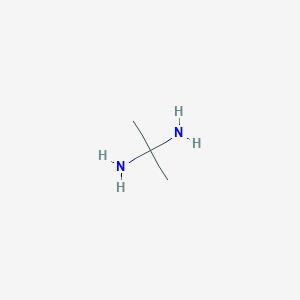
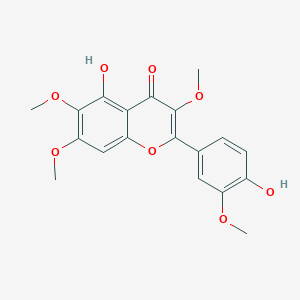
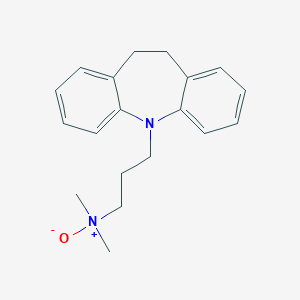
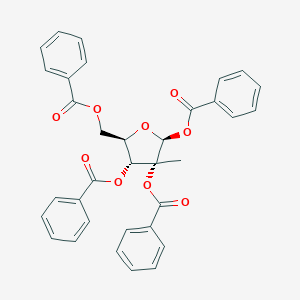
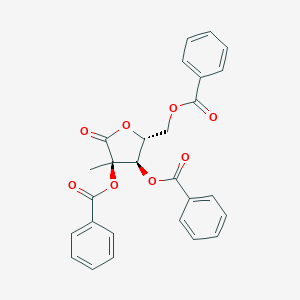
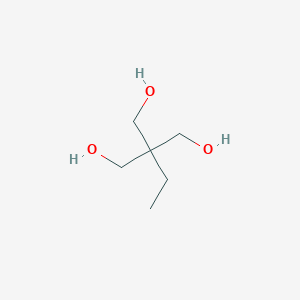
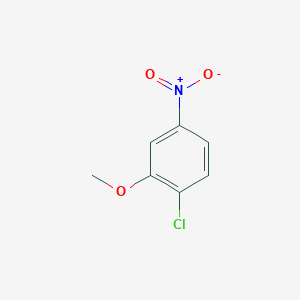
![[1,3]Dioxolo[4,5-d]isoxazol-5-one, 3-acetyl-3a,6a-dihydro-(9CI)](/img/structure/B17308.png)
